molecular formula C21H21ClN2O2 B11592376 3-{5-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}propanoic acid

3-{5-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}propanoic acid

Cat. No.: B11592376
M. Wt: 368.9 g/mol
InChI Key: ZZYQBKCWLHGYBM-UHFFFAOYSA-N
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Description

3-{5-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}propanoic acid is a complex organic compound characterized by the presence of a pyrrole ring substituted with a chlorophenyl and a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions One common approach is the condensation of 4-chlorobenzaldehyde with 4-dimethylaminobenzaldehyde in the presence of a suitable catalyst to form the intermediate compound This intermediate is then subjected to cyclization reactions to form the pyrrole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-{5-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{5-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{5-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.

    Intermetallic Compounds:

Uniqueness

3-{5-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}propanoic acid is unique due to its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C21H21ClN2O2/c1-23(2)17-7-9-18(10-8-17)24-19(12-14-21(25)26)11-13-20(24)15-3-5-16(22)6-4-15/h3-11,13H,12,14H2,1-2H3,(H,25,26)

InChI Key

ZZYQBKCWLHGYBM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Cl)CCC(=O)O

Origin of Product

United States

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